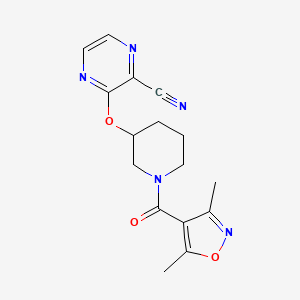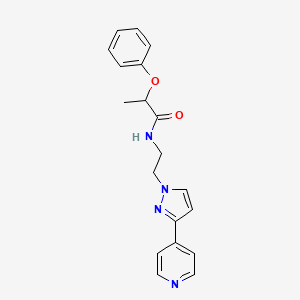
3-((1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a 3,5-dimethylisoxazole-4-carbonyl group attached to a piperidin-3-yl group, which is further connected to a pyrazine-2-carbonitrile group via an oxygen atom. The exact structural details or 3D conformation are not provided in the searched resources.Scientific Research Applications
Heterocyclic Synthesis
- Utility in Enaminonitriles : Enaminonitriles play a significant role in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These compounds are characterized and evaluated for potential applications in medicinal chemistry and other fields (Fadda et al., 2012).
Platinum(II) Complexes
- Complex Formation : Platinum(II) complexes, incorporating bis(oxazolinyl)phenyl pincer ligands, demonstrate varied electrochemical properties and intense emission in room-temperature solutions. These properties are essential for developing photophysical and photochemical applications (Zhao et al., 2015).
Antimicrobial and Biofilm Inhibition
- Bacterial Biofilm and Enzyme Inhibition : Novel bis(pyrazole-benzofuran) hybrids have shown potent inhibitory effects against bacterial biofilms and the MurB enzyme, indicating their potential as antibacterial agents (Mekky & Sanad, 2020).
Antimicrobial Activities
- Synthesis and Evaluation : Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting the importance of structural diversity in combating microbial resistance (Al‐Azmi & Mahmoud, 2020).
Anticancer Applications
- Heterocyclic Compounds in Cancer Therapy : Synthesized heterocycles from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile have been evaluated for antibacterial and antitumor activities, showcasing the therapeutic potential of heterocyclic compounds in cancer treatment (Elewa et al., 2021).
Green Synthesis Approaches
- Mechanochemical Synthesis : The solvent-free, grinding-induced synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles represents a green chemistry approach, emphasizing the importance of sustainable methods in chemical synthesis (Saeed & Channar, 2017).
Mechanism of Action
properties
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-14(11(2)24-20-10)16(22)21-7-3-4-12(9-21)23-15-13(8-17)18-5-6-19-15/h5-6,12H,3-4,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKNGPMBZJCFHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)
